3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine: is an organic compound with the molecular formula C7H4BrF3NO . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoroethoxy groups in the molecule makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine typically starts with the halogenation of 4-(2,2,2-trifluoroethoxy)pyridine
Etherification: Another method involves the etherification of 3-bromo-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable base like potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and etherification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to remove the bromine atom, yielding 4-(2,2,2-trifluoroethoxy)pyridine.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Scientific Research Applications
Chemistry: 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of novel catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
- 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
- 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
- 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Uniqueness: 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific positioning of the bromine and trifluoroethoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-6(5)13-4-7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEMAOMMHYTAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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